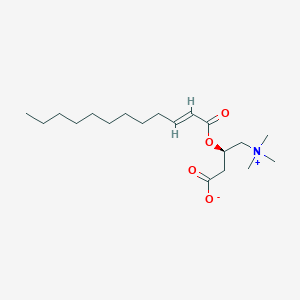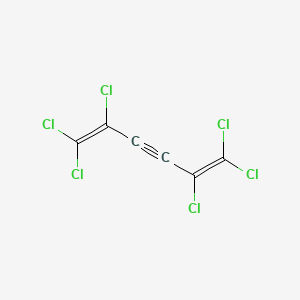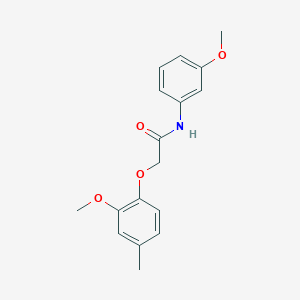
2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamid ist eine organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Methoxy- und Phenoxygruppen umfasst, die zu ihren besonderen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamid umfasst typischerweise die Reaktion von 2-Methoxy-4-methylphenol mit 3-Methoxyphenylamine in Gegenwart von Essigsäureanhydrid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess umfasst:
Schritt 1: Reaktion von 2-Methoxy-4-methylphenol mit Essigsäureanhydrid zur Bildung eines Zwischenprodukts.
Schritt 2: Zugabe von 3-Methoxyphenylamine zum Reaktionsgemisch und Durchführung der Reaktion unter Rückflussbedingungen.
Schritt 3: Reinigung des Produkts durch Umkristallisation oder chromatographische Verfahren.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion von 2-(2-Methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamid durch Optimierung der Reaktionsbedingungen und Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb skaliert werden. Dieser Ansatz gewährleistet höhere Ausbeuten und eine gleichbleibende Produktqualität.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Methoxy- und Phenoxygruppen können nukleophile Substitutionsreaktionen mit geeigneten Reagenzien eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Aldehyde.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Phenoxy- oder Methoxyderivaten.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Rezeptorwechselwirkung: Modulation der Rezeptoraktivität, um zelluläre Reaktionen zu beeinflussen.
Signaltransduktion: Beeinflussung von Signaltransduktionswegen, um zelluläre Funktionen zu verändern.
Wirkmechanismus
The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxy-4-methylphenol
- 3-Methoxyphenylamine
- 2-Methoxy-4-vinylphenol
Einzigartigkeit
2-(2-Methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamid zeichnet sich durch seine einzigartige Kombination aus Methoxy- und Phenoxygruppen aus, die zu seinen besonderen chemischen Eigenschaften und potenziellen Anwendungen beitragen. Im Vergleich zu ähnlichen Verbindungen bietet es eine größere Reaktivität und Vielseitigkeit in verschiedenen chemischen Reaktionen.
Eigenschaften
CAS-Nummer |
853332-70-4 |
|---|---|
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO4/c1-12-7-8-15(16(9-12)21-3)22-11-17(19)18-13-5-4-6-14(10-13)20-2/h4-10H,11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
HVHAEOYWNVNFSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


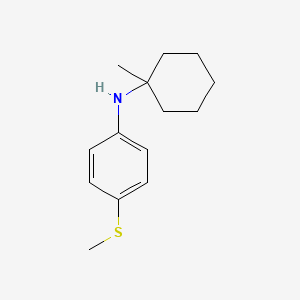



![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)
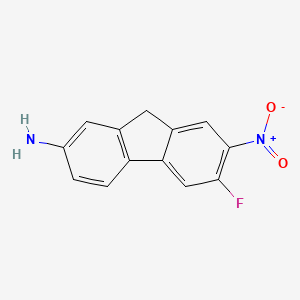


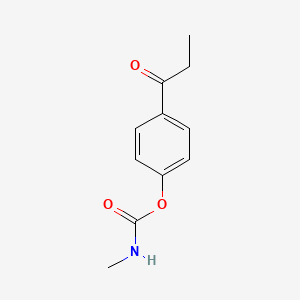

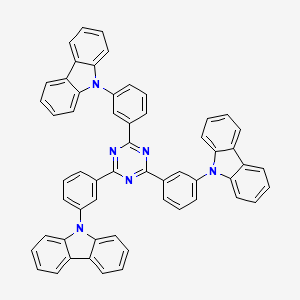
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
